Methyl 5-hydroxyhexanoate
Overview
Description
Methyl 5-hydroxyhexanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 5-hydroxyhexanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxyhexanoate can be synthesized through the ring-opening transesterification of δ-hexalactone with methanol. This reaction typically involves the use of metal oxide catalysts such as Cs/SiO2, which have shown high selectivity for the production of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of δ-hexalactone to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: 5-hydroxyhexanoic acid.
Reduction: 5-hydroxyhexanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-hydroxyhexanoate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes that convert it into carboxylic acids. In reduction reactions, it accepts electrons to form alcohols. The specific pathways and targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A methyl ester of hexanoic acid, used as a flavoring agent and fragrance.
Ethyl hexanoate: An ester with similar applications in the flavor and fragrance industry.
Propyl hexanoate: Another ester used in similar contexts.
Uniqueness
Methyl 5-hydroxyhexanoate is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to other esters like methyl hexanoate. This hydroxyl group allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 5-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUVMOUCKJDBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462903 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62593-13-9 | |
Record name | methyl-5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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